molecular formula C16H12N4O2S B12682592 Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- CAS No. 72828-79-6

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-

Cat. No.: B12682592
CAS No.: 72828-79-6
M. Wt: 324.4 g/mol
InChI Key: QQDVLOBKDOIASU-UHFFFAOYSA-N
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Description

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzoyl group and a thioxo moiety. This compound is structurally characterized by the presence of a fused triazol-3-yl ring system, which is stabilized by tautomeric equilibria between NH and SH forms . Its synthesis typically involves cyclocondensation reactions of carbohydrazides with thiocyanate salts under acidic conditions, as demonstrated in the preparation of related 1,2,4-triazole derivatives . The compound exhibits notable biological activities, including antibacterial and antifungal properties, particularly against Staphylococcus aureus, Mycobacterium luteum, and Candida tenuis at low concentrations .

Properties

CAS No.

72828-79-6

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-benzoyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzamide

InChI

InChI=1S/C16H12N4O2S/c21-13(11-7-3-1-4-8-11)17-15-18-19-16(23)20(15)14(22)12-9-5-2-6-10-12/h1-10H,(H,19,23)(H,17,18,21)

InChI Key

QQDVLOBKDOIASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)N2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Isothiocyanate and Hydrazine Reaction

One common route starts with benzoyl isothiocyanate reacting with hydrazine or benzoylhydrazine in a suitable solvent such as dry acetone or ethanol under reflux conditions. This reaction forms thiosemicarbazide intermediates, which upon cyclization yield the 1,2,4-triazole ring with a thioxo group at position 5.

  • Reaction conditions: Heating equimolar amounts of benzoyl isothiocyanate and benzoylhydrazine in dry acetone for 4 hours under reflux.
  • Isolation: The product precipitates upon cooling, filtered, dried, and recrystallized from ethanol.
  • Yield: Typically around 78-81%.
  • Characterization: IR spectra show characteristic C=S stretching vibrations near 1260-1320 cm⁻¹; 1H NMR confirms aromatic and NH protons; mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (~324 g/mol for the target compound).

Cyclization Using Acid Catalysis

Cyclization of thiosemicarbazide intermediates to form the triazole ring can be promoted by acid catalysts such as concentrated sulfuric acid or acetic anhydride under reflux.

  • Procedure: The thiosemicarbazide intermediate is heated with concentrated H₂SO₄ or acetic anhydride for several hours.
  • Outcome: Formation of the 4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole ring system.
  • Purification: The product is isolated by filtration and recrystallization from benzene or ethanol.
  • Yields: Around 70-80% reported.
  • Spectroscopic evidence: IR bands for C=O (benzoyl) around 1680-1700 cm⁻¹, C=S around 1260-1320 cm⁻¹, and NH stretching near 3400 cm⁻¹.

Alternative Routes via Malononitrile and Alkylation

Some studies describe the synthesis of benzamide-based triazole derivatives via reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH in ethanol, followed by alkylation with alkyl halides and reaction with hydrazine.

  • Step 1: Benzoyl isothiocyanate reacts with malononitrile under basic conditions (KOH/EtOH).
  • Step 2: Alkylation with methyl iodide or other alkyl halides.
  • Step 3: Reaction with hydrazine to form the triazole ring.
  • Advantages: This method allows structural diversity by varying alkyl groups.
  • Characterization: Confirmed by 1H NMR, IR, mass spectrometry, and sometimes X-ray crystallography.

Condensation with Phenyl Isothiocyanate

Another approach involves condensation of hydrazide derivatives with phenyl isothiocyanate in ethanol to form thiosemicarbazide intermediates, which then cyclize to thiadiazole or triazole derivatives.

  • Cyclization: Achieved by heating with concentrated sulfuric acid.
  • Result: Formation of benzamide derivatives with heterocyclic rings containing sulfur and nitrogen.
  • Spectral data: IR and NMR confirm the presence of C=S, NH, and aromatic groups.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Key Characterization Features References
Isothiocyanate + Benzoylhydrazine Benzoyl isothiocyanate, benzoylhydrazine Reflux in dry acetone, 4 h 78-81 IR: C=S ~1260-1320 cm⁻¹, 1H NMR aromatic & NH, MS molecular ion
Acid-catalyzed Cyclization Thiosemicarbazide intermediate Conc. H₂SO₄ or Ac₂O reflux, 2-4 h 70-80 IR: C=O ~1680-1700 cm⁻¹, C=S ~1260-1320 cm⁻¹, NH stretch
Malononitrile + Alkylation + Hydrazine Benzoyl isothiocyanate, malononitrile, alkyl halides, hydrazine KOH/EtOH reflux, alkylation at RT Variable 1H NMR, IR, MS, X-ray
Hydrazide + Phenyl Isothiocyanate Hydrazide, phenyl isothiocyanate Ethanol reflux, acid cyclization Moderate IR, 1H NMR, elemental analysis

Research Findings and Analytical Data

  • Yields: Most methods yield the target compound or close analogs in the range of 70-85%, indicating efficient synthetic routes.
  • Spectroscopic Confirmation: IR spectroscopy consistently shows characteristic C=S stretching bands (1260-1320 cm⁻¹) and C=O bands (1680-1700 cm⁻¹). 1H NMR spectra confirm aromatic protons and NH groups, with chemical shifts consistent with the heterocyclic structure.
  • Mass Spectrometry: Molecular ion peaks correspond well with the calculated molecular weight (~324.4 g/mol for Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-).
  • Elemental Analysis: Found values closely match calculated percentages for C, H, N, and S, confirming purity and correct composition.
  • Crystallography: Some derivatives have been characterized by X-ray crystallography, confirming the triazole ring formation and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- has been investigated for its potential in treating various diseases due to its biological activity:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzamide have been tested against different cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction .
  • Antimicrobial Properties : The thiazole moiety present in the structure has been linked to antimicrobial activity. Research indicates that modifications to the benzamide structure can enhance its efficacy against bacterial and fungal pathogens .
  • Antitubercular Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis, suggesting that benzamide derivatives may contribute to new treatments for tuberculosis .

Agricultural Applications

In addition to medicinal uses, benzamide derivatives are being explored for agricultural applications:

  • Pesticides and Herbicides : The compound's structural features may allow it to function as a pesticide or herbicide by interfering with specific biochemical pathways in pests or weeds.
  • Plant Growth Regulators : Research indicates potential for these compounds to act as growth regulators in plants, enhancing crop yield and resistance to stress .

Case Studies

Several studies highlight the effectiveness of benzamide derivatives in various applications:

StudyFocusFindings
Choi et al. (1996)RET Kinase InhibitionIdentified potent inhibitors among benzamide derivatives, showing promise for cancer therapy .
Evren et al. (2019)Anticancer ActivityDemonstrated strong selectivity against cancer cell lines with specific benzamide analogues .
Recent Advances (2022)Antitubercular ActivityCompounds showed significant activity against tuberculosis strains .

These case studies illustrate the versatility and potential of benzamide derivatives in both medicinal and agricultural fields.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with diverse biological and chemical properties. Key analogues include:

Compound Name Key Structural Features Biological Activity Reference
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- Benzoyl group, thioxo-triazole core, NH/SH tautomerism Antibacterial, antifungal (MIC: 0.5–2.0 µg/mL)
1-Aryl-4-(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones Pyrrolidinone substituent, aryl group at position 1 Enhanced antifungal activity against Candida spp.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethylamine backbone, benzamide linkage No direct antimicrobial activity reported; structural simplicity
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Fluorophenoxy, trifluoromethyl groups, sulfanyl linker Antitubercular activity (targets PanK and FtsZ proteins)

Spectral and Tautomeric Properties

  • NH/SH Tautomerism : Observed in the target compound via $ ^1H $-NMR, with distinct signals for NH (13.37 ppm) and SH (1.94 ppm) protons. The intensity ratio (0.57:0.43) confirms equilibrium between tautomeric forms .
  • Comparative NMR Data : Analogues like Rip-B lack tautomerism, showing simpler spectra with methoxy protons at ~3.8 ppm and aromatic protons at 6.7–7.5 ppm .

Crystallographic and Computational Studies

  • Structural Refinement : SHELXL and SHELXTL are widely used for crystallographic analysis of triazole derivatives, including the target compound. These programs enable precise determination of tautomeric states and hydrogen-bonding networks .
  • Docking Studies : The trifluoromethyl-benzamide analogue exhibits strong binding to PanK (ΔG = −9.2 kcal/mol), whereas the target compound lacks sufficient hydrophobicity for comparable protein interactions .

Research Findings and Implications

  • Structure-Activity Relationships: The benzoyl group in the target compound enhances antimicrobial activity but reduces solubility compared to pyrrolidinone derivatives. Fluorination or methoxy substitution improves pharmacokinetics but complicates synthesis .
  • Tautomeric Influence: The NH/SH equilibrium in the triazole core may modulate reactivity and binding to microbial enzymes, a feature absent in non-thioxo analogues like Rip-B .

Biological Activity

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- (CAS No. 72828-79-6) is a compound with notable biological activities, primarily in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
Molecular FormulaC₁₆H₁₂N₄O₂S
Molecular Weight324.357 g/mol
Density1.39 g/cm³
LogP2.8916
PSA119.17 Å

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:

  • Antitumor Activity : Research indicates that benzamide derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The thiazole moiety in the compound enhances its interaction with cellular targets involved in cancer progression .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer pathways. For instance, it has shown potential as a RET kinase inhibitor, which is significant in the treatment of certain cancers .
  • Anti-inflammatory Properties : Some studies suggest that benzamide derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

1. Antitumor Effects

A study involving various benzamide derivatives demonstrated that compounds similar to N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- exhibited significant cytotoxicity against different cancer cell lines. The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL for effective compounds, indicating strong potential for further development as anticancer agents .

2. Enzyme Activity

In vitro assays have shown that this compound can effectively inhibit RET kinase activity at both molecular and cellular levels. This inhibition correlates with reduced cell proliferation in RET-driven tumors, suggesting its utility in targeted cancer therapies .

3. Pharmacological Studies

In vivo studies have highlighted the anti-inflammatory properties of related benzamide compounds. For example, derivatives were found to reduce inflammation markers significantly in animal models, indicating their potential use in treating inflammatory diseases .

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